molecular formula C28H28ClN3O3 B10864454 N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B10864454
M. Wt: 490.0 g/mol
InChI Key: FSJAXWYTLXGIPC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound that features a variety of functional groups, including a chlorobenzyl group, a furan ring, and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of cyclization reactions starting from appropriate benzene derivatives.

    Introduction of the furan ring: This step may involve a coupling reaction with a furan derivative.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the dibenzo[b,e][1,4]diazepine core.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

    Substitution: The chlorobenzyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide: can be compared with other dibenzo[b,e][1,4]diazepine derivatives.

    Other similar compounds: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C28H28ClN3O3/c1-28(2)14-21-26(23(33)15-28)27(24-8-5-13-35-24)32(22-7-4-3-6-20(22)31-21)17-25(34)30-16-18-9-11-19(29)12-10-18/h3-13,27,31H,14-17H2,1-2H3,(H,30,34)

InChI Key

FSJAXWYTLXGIPC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)Cl)C5=CC=CO5)C(=O)C1)C

Origin of Product

United States

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